Onitisin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

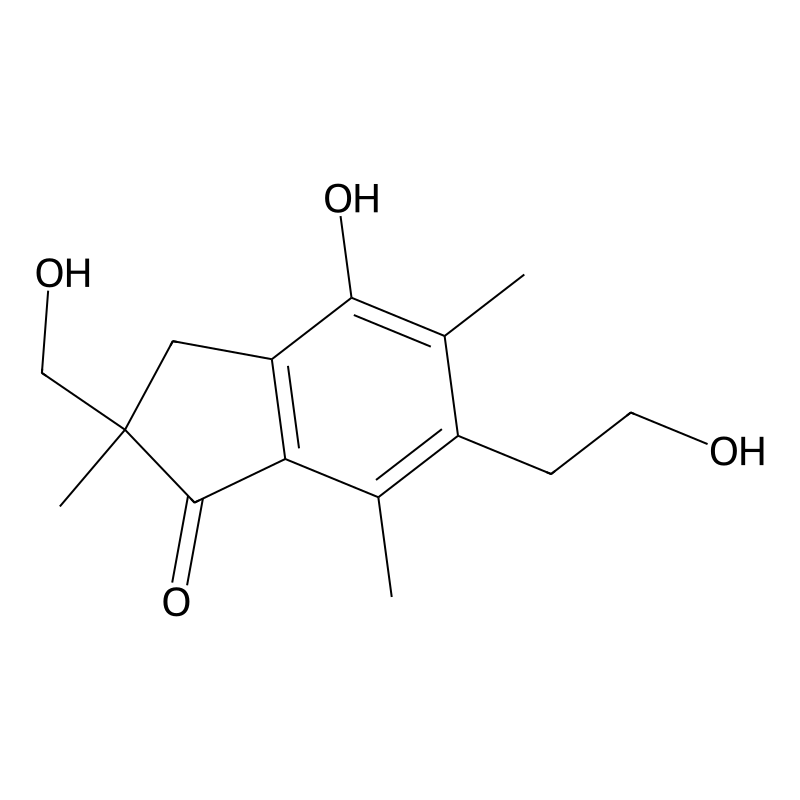

Onitisin is a phenolic compound classified as a pterosin, primarily isolated from the fern species Onychium japonicum and Onychium auratum. Its molecular formula is with a molecular weight of approximately 426.5 g/mol. Onitisin features multiple hydroxyl groups, contributing to its chemical reactivity and potential biological activities. The compound exists in two forms, although specific structural details are not extensively documented in the literature.

- Oxidation: This reaction can be facilitated by agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives of Onitisin.

- Reduction: Reduction processes can convert Onitisin into its reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The glycosidic bond in Onitisin can be hydrolyzed under acidic or enzymatic conditions, yielding aglycone and glucose.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in various fields.

Research indicates that Onitisin possesses notable biological activities, including:

- Anti-inflammatory Effects: It may inhibit inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Properties: Preliminary studies suggest that Onitisin could exhibit antimicrobial effects, although more research is necessary to fully understand its mechanisms and efficacy.

The biological significance of Onitisin is underscored by its interactions with various enzymes and proteins, suggesting potential pathways for therapeutic applications.

The synthesis of Onitisin can be approached through several methods:

- Natural Extraction: Commonly extracted from plant sources like Onychium japonicum, the extraction involves solvent extraction methods using ethanol or methanol followed by purification through chromatographic techniques.

- Chemical Synthesis: Although detailed synthetic routes are not extensively documented, organic synthesis principles such as condensation reactions or cyclization processes can be employed to produce Onitisin.

These methods reflect the compound's availability both from natural sources and through synthetic chemistry.

Onitisin has potential applications across various domains:

- Pharmaceutical Research: Its anti-inflammatory and antimicrobial properties make it a subject of interest for developing new therapeutic agents.

- Natural Product Chemistry: As a reference compound for studying sesquiterpenoid glycosides, it aids in understanding related chemical structures and their functionalities.

- Nutraceuticals: Its bioactive properties position Onitisin as a candidate for inclusion in dietary supplements aimed at promoting health.

Studies on the interactions of Onitisin with other compounds reveal insights into its reactivity and biological effects. These interactions typically focus on:

- Enzymatic Interactions: Understanding how Onitisin interacts with specific enzymes can elucidate its biochemical pathways and therapeutic potentials.

- Compound Reactivity: Investigating how Onitisin reacts with various nucleophiles helps in assessing its utility in synthetic chemistry and pharmacology.

Such interaction studies are crucial for maximizing the practical applications of Onitisin in research and industry.

Onitisin shares structural similarities with several other compounds known for their biological activity and chemical reactivity. Here are some comparable compounds:

| Compound Name | Key Properties | Unique Features |

|---|---|---|

| Berbamine | Antimicrobial, anti-inflammatory | Inhibits myeloma cell growth |

| Alismol | Reduces nitric oxide levels | Suppresses prostaglandin E2 expression |

| Isocyanate Derivatives | Reacts with nucleophiles | Forms amines and ureas through rearrangements |

Onitisin's uniqueness lies in its specific structural characteristics and distinct biological pathways compared to these similar compounds. Its versatility across different fields enhances its significance in ongoing research efforts.